3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a phenyl group at position 1, a 3,4-dimethoxyphenyl substituent at position 3, and a carboxylic acid moiety at position 4. Pyrazole-carboxylic acids are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity .
The phenyl group at position 1 adds steric bulk, which may affect binding affinity in target proteins or enzymes.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-9-8-12(10-16(15)24-2)17-14(18(21)22)11-20(19-17)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYXKOWJIFWEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be employed to modify the pyrazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, amines, and reduced pyrazoles.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: Biologically, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has shown potential as an enzyme inhibitor. It can modulate the activity of various enzymes, making it useful in studying biological pathways and developing therapeutic agents.
Medicine: In medicine, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Carboxylic Acid Derivatives
Structural and Functional Group Variations
The following table summarizes key structural features, molecular weights, and notable properties of related compounds:
Key Comparative Insights
Electronic and Steric Effects
- Methoxy vs. In contrast, the chloro substituent in 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid introduces electron-withdrawing properties, increasing lipophilicity and possibly enhancing membrane permeability .
- Positional Isomerism : The 2,4-dimethoxyphenyl isomer () exhibits different electronic effects compared to the 3,4-substituted target compound. Meta-substitution (3,4-) may favor resonance stabilization, whereas para-substitution (2,4-) could alter steric interactions with biological targets .
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SARs), focusing on its anticancer, anti-inflammatory, and other pharmacological properties.
- Molecular Formula : C18H16N2O4
- Molecular Weight : 324.34 g/mol
- CAS Number : 379223-64-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of functional groups via substitution reactions to achieve the desired methoxy and carboxylic acid functionalities.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds within the pyrazole class. The following table summarizes key findings related to the anticancer activity of this compound:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The following table presents findings on the anti-inflammatory effects:
Structure-Activity Relationships (SAR)
The effectiveness of pyrazole derivatives can be significantly influenced by their structural features. Key observations include:
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and bioavailability, contributing to increased potency against cancer cell lines.
- Carboxylic Acid Functionality : This group is crucial for binding interactions with biological targets, enhancing the compound's solubility and facilitating cellular uptake.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer activity against various cell lines. Results indicated that modifications in substituents led to enhanced cytotoxicity profiles. For instance, compounds with electron-donating groups showed improved activity against MCF-7 cells compared to those with electron-withdrawing groups.
Q & A
Q. What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of precursors like substituted acetates, phenylhydrazine derivatives, and dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis to yield the carboxylic acid moiety. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole intermediates, which are then hydrolyzed under basic conditions (e.g., NaOH/EtOH) to produce the target compound . Optimization includes adjusting reaction time (e.g., 12–24 hours for cyclocondensation), temperature (80–100°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of phenylhydrazine to ester). Post-reaction purification via recrystallization or column chromatography improves yield and purity.
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer: Combined spectroscopic techniques are critical:
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and confirms substituent positions .
- FT-IR: Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrazole ring vibrations ~1500 cm⁻¹) .
- X-ray crystallography: Resolves 3D structure, including dihedral angles between aromatic rings and hydrogen-bonding patterns .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage: Keep in airtight glass containers at 2–8°C, protected from light and moisture to prevent degradation .
- Handling: Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation/contact. Avoid strong oxidizers (e.g., HNO₃, H₂O₂), which may trigger hazardous reactions .
- Waste disposal: Collect residues in sealed containers for incineration or licensed hazardous waste disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model:
- Electrostatic potential maps: Identify nucleophilic/electrophilic sites (e.g., electron-rich dimethoxyphenyl groups) .
- Frontier molecular orbitals (HOMO/LUMO): Predict charge-transfer interactions and reactivity with biological targets (e.g., enzyme active sites) .
- Vibrational frequencies: Cross-validate experimental IR/Raman spectra . Software like Gaussian or ORCA is recommended for these analyses.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-validation: Compare experimental NMR/IR data with computational predictions to confirm assignments .
- Crystallography: Use single-crystal X-ray diffraction to unambiguously resolve ambiguities in substituent positioning .
- Isotopic labeling: For complex splitting patterns (e.g., overlapping aromatic protons), deuterated analogs or 2D NMR (COSY, HSQC) can clarify connectivity .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic modifications:
- Substituent screening: Replace methoxy groups with halogens (e.g., -F, -Cl) or alkyl chains to assess antimicrobial/antioxidant efficacy .
- Bioassays: Test derivatives against target enzymes (e.g., COX-2, CYP450) using fluorometric or colorimetric assays. IC₅₀ values and binding kinetics (via SPR or ITC) quantify potency .
- Molecular docking: Simulate interactions with protein targets (e.g., using AutoDock Vina) to rationalize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
